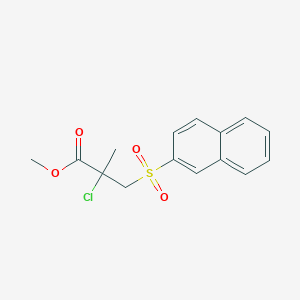
6-fluoro-N-methyl-4-oxo-3,4-dihydro-2H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-N-methyl-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxamide is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a fluorine atom, a methyl group, and a carboxamide group attached to the benzopyran core. Benzopyran derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-methyl-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-fluoro-2H-1-benzopyran-2-carboxylic acid and N-methylamine.
Formation of Intermediate: The carboxylic acid group of the starting material is activated using reagents like thionyl chloride (SOCl2) to form the corresponding acyl chloride intermediate.
Amidation Reaction: The acyl chloride intermediate is then reacted with N-methylamine under controlled conditions to form the desired carboxamide product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 6-fluoro-N-methyl-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxamide.
Industrial Production Methods
In an industrial setting, the production of 6-fluoro-N-methyl-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxamide may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also involves stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-N-methyl-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for substitution include sodium azide (NaN3) and potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium azide (NaN3) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
6-Fluoro-N-methyl-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-fluoro-N-methyl-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
- 6-Fluoro-4-oxochromane-2-carboxylic acid
- 6-Fluoro-4-hydroxychromane-2-carboxylic acid
Uniqueness
6-Fluoro-N-methyl-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxamide is unique due to the presence of the N-methyl group and the specific arrangement of functional groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H10FNO3 |
|---|---|
Molecular Weight |
223.20 g/mol |
IUPAC Name |
6-fluoro-N-methyl-4-oxo-2,3-dihydrochromene-2-carboxamide |
InChI |
InChI=1S/C11H10FNO3/c1-13-11(15)10-5-8(14)7-4-6(12)2-3-9(7)16-10/h2-4,10H,5H2,1H3,(H,13,15) |
InChI Key |
FMVARIABUPQYMX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1CC(=O)C2=C(O1)C=CC(=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Methylphenyl)-3-{[1-(5-nitropyridin-2-yl)piperidin-4-yl]amino}pyrrolidine-2,5-dione](/img/structure/B11052964.png)
![Ethyl 4-(3-nitrophenyl)-2,5-dioxo-7-(thiophen-2-yl)-1-[2-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate](/img/structure/B11052965.png)
![Ethyl 2-(2-{[2-methoxy-4-(trifluoromethyl)benzoyl]amino}-1,3-thiazol-4-YL)acetate](/img/structure/B11052969.png)
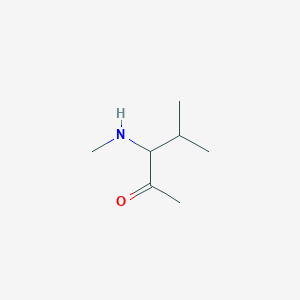
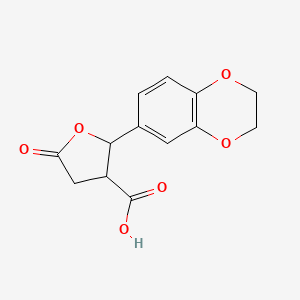
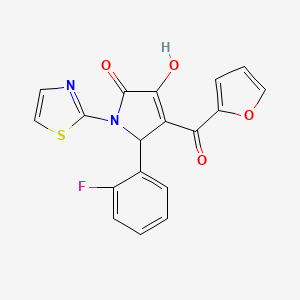
![4-amino-2-bromo-6-[(E)-2-phenylethenyl]pyridine-3,5-dicarbonitrile](/img/structure/B11053000.png)
![3-(2,5-dichlorophenyl)-6-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11053002.png)
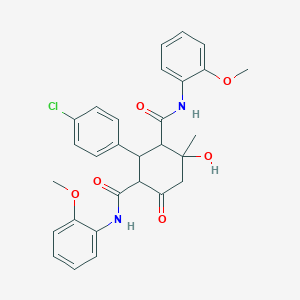
![3-{4-[2-(2,4-Dimethoxyphenyl)ethyl]piperidin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11053010.png)
![1-Ethyl-3-{4-[2-(4-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11053026.png)
![2-Methyl-1-phenyl-5-[2-(pyridin-3-yl)piperidin-1-yl]pent-3-yn-2-yl acetate](/img/structure/B11053027.png)
![5-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B11053032.png)
